2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine
Description
Properties
CAS No. |
63177-75-3 |
|---|---|
Molecular Formula |
C16H24N6S |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-cyclopentylsulfanyl-9-(2-pyrrolidin-1-ylethyl)purin-6-amine |
InChI |
InChI=1S/C16H24N6S/c17-14-13-15(20-16(19-14)23-12-5-1-2-6-12)22(11-18-13)10-9-21-7-3-4-8-21/h11-12H,1-10H2,(H2,17,19,20) |
InChI Key |
IKLRZIGPTITERN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2=NC(=C3C(=N2)N(C=N3)CCN4CCCC4)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Cyclopentylsulfanyl) Purine Intermediate
- Step 1: Starting from 2-chloropurine or 2-bromopurine, the halogen at the 2-position is substituted by a cyclopentylthiolate anion.
- Reagents and conditions:
- Cyclopentylthiol or its sodium salt as the nucleophile.
- Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Mild heating (e.g., 50–80 °C) under inert atmosphere (nitrogen or argon) to prevent oxidation of sulfur.
- Outcome: Formation of 2-(cyclopentylsulfanyl)purine with yields typically ranging from 60% to 85%.
Alkylation at N-9 with 2-(Pyrrolidin-1-yl)ethyl Group
- Step 2: The 9-position of the purine is alkylated using 2-(pyrrolidin-1-yl)ethyl halides (e.g., bromide or chloride).
- Reagents and conditions:
- Base such as potassium carbonate or sodium hydride to deprotonate the purine nitrogen.
- Solvent: DMF or acetonitrile.
- Temperature: Room temperature to 60 °C.
- Outcome: Formation of 9-[2-(pyrrolidin-1-yl)ethyl]-2-(cyclopentylsulfanyl)purine intermediate.
Introduction of the 6-Amino Group
- Step 3: The 6-position is functionalized with an amino group, often by displacement of a 6-chloro substituent.
- Reagents and conditions:
- Ammonia or ammonium salts in a polar solvent.
- Elevated temperature (e.g., 80–100 °C) to facilitate substitution.
- Outcome: Formation of the target compound 2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine.
Purification and Characterization
- Purification: Preparative HPLC using gradient elution (e.g., 10–50% acetonitrile in water with 0.1% ammonia) is employed to isolate the pure compound.
- Characterization:
- NMR Spectroscopy: Confirms the chemical shifts corresponding to purine protons, cyclopentyl ring, and pyrrolidinyl ethyl substituent.
- Mass Spectrometry: Confirms molecular weight (~305.42 g/mol).
- Elemental Analysis: Verifies composition.
- Chromatographic Purity: UPLC or HPLC analysis shows purity >98%.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2-Halopurine | Cyclopentylthiolate, DMF, 50–80 °C, inert | 2-(Cyclopentylsulfanyl)purine | 60–85 |
| 2 | N-9 Alkylation | 2-(Cyclopentylsulfanyl)purine | 2-(Pyrrolidin-1-yl)ethyl halide, base, DMF | 9-[2-(Pyrrolidin-1-yl)ethyl]-2-(cyclopentylsulfanyl)purine | 55–75 |
| 3 | Amination at C-6 | 9-[2-(Pyrrolidin-1-yl)ethyl]-2-(cyclopentylsulfanyl)purine | NH3 or ammonium salts, polar solvent, 80–100 °C | This compound | 50–70 |
| 4 | Purification | Crude product | Preparative HPLC (MeCN/H2O gradient) | Pure target compound | >98 purity |
Research Findings and Notes
- The synthesis requires careful control of reaction parameters to avoid side reactions such as over-alkylation or oxidation of sulfur.
- The use of inert atmosphere is critical during sulfur substitution steps to prevent sulfoxide or sulfone formation.
- Analytical data from NMR and MS confirm the integrity of the purine ring and the correct substitution pattern.
- The compound has been referenced in patents related to kinase inhibitors, indicating the importance of purity and reproducibility in synthesis for pharmaceutical applications.
- Literature reports suggest yields can be optimized by adjusting solvent polarity and reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Purine Derivatives
Substituent Effects on Activity
- Sulfur vs. Chlorine at 2-Position : The cyclopentylsulfanyl group in the target compound may improve lipophilicity and hydrogen bonding compared to chlorine in ’s 2-chloro derivatives. Sulfur’s larger atomic radius and polarizability could enhance interactions with hydrophobic enzyme pockets .
- Comparison with Imaging Probes: PU-AD-SnMe3 () incorporates a trimethylstannyl group for radiolabeling, highlighting the versatility of purine scaffolds in diagnostic applications. The target compound lacks such modifications but may excel in therapeutic contexts due to its balanced substituents .
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | 356.47 g/mol | 2.8 | Moderate (amine enhances solubility) |
| 9-Allyl-9H-purin-6-amine | 175.19 g/mol | 1.2 | High (small alkyl chain) |
| 8-(Allylsulfanyl)-9H-purin-6-amine | 207.25 g/mol | 2.1 | Moderate (sulfur increases lipophilicity) |
| PU-AD-SnMe3 | 579.33 g/mol | 3.5 | Low (heavy metal and bulky groups) |
Biological Activity
The compound 2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine is a novel purine derivative notable for its unique chemical structure, which includes a cyclopentylsulfanyl group and a pyrrolidine ethyl chain. This article explores the biological activity of this compound, including its pharmacological potential, synthesis pathways, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , and its structure is characterized by a purine base with specific substituents that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄S |
| Molecular Weight | 292.41 g/mol |
| CAS Number | 63177-75-3 |
| Solubility | Soluble in DMSO |
Biological Activity
Research indicates that compounds within the purine class exhibit diverse biological activities, including antiviral, anticancer, and analgesic properties. The unique substituents in this compound may enhance these activities compared to simpler purine derivatives.
Anticancer Properties
The compound's structural features may confer anticancer properties similar to those observed in other purines. For example, 6-Mercaptopurine is widely used in leukemia treatment due to its ability to interfere with nucleic acid synthesis. The introduction of the cyclopentylsulfanyl group may enhance the compound's efficacy by improving solubility or bioavailability.
Analgesic Effects
Research on related purine compounds has demonstrated analgesic effects in animal models. A study involving various purine derivatives showed significant analgesic activity when tested in a tail-flick mouse model, indicating that structural modifications can lead to enhanced pain relief properties .
Synthesis Pathway
The synthesis of this compound can be achieved through several steps involving the modification of existing purine structures. A proposed synthetic route includes:
- Formation of the Purine Base : Starting from readily available precursors such as adenine or guanine.
- Introduction of Sulfanyl Group : Utilizing cyclopentyl sulfide as a reagent to introduce the cyclopentylsulfanyl substituent.
- Pyrrolidine Ethyl Chain Addition : Employing alkylation techniques to attach the pyrrolidinyl group.
Comparative Analysis
To better understand the potential applications of this compound, it is beneficial to compare it with other known purine derivatives:
| Compound Name | Structural Features | Known Activities |
|---|---|---|
| 6-Mercaptopurine | Thiol group on purine | Anticancer (leukemia treatment) |
| 9-Aminoacridine | Acridine core with amino substituent | Antiviral |
| 2-Aminopurine | Simple amine substitution on purine | Mutagenic agent |
The combination of both cyclopentylsulfanyl and pyrrolidine ethyl substituents in this compound suggests unique pharmacological properties that could be explored for therapeutic applications.
Case Studies and Research Findings
While direct studies on this compound are scarce, research on structurally similar compounds provides insight into its potential:
- Study on Analgesic Effects : A study measuring the analgesic activities of various purines demonstrated significant effects on pain thresholds in mice .
- Antiviral Research : Investigations into other purines have shown promising results against viral infections, indicating a pathway for exploring the antiviral potential of this compound.
- Cancer Research : The effectiveness of related compounds in inhibiting cancer cell proliferation highlights the need for further exploration of this compound’s anticancer properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
